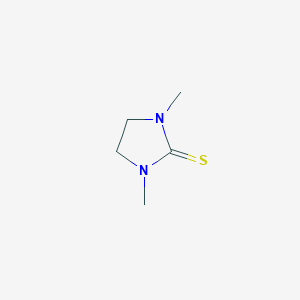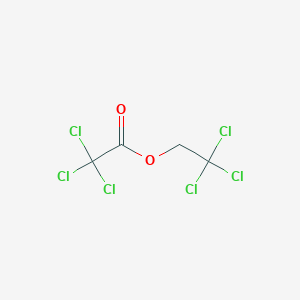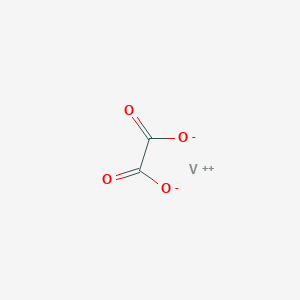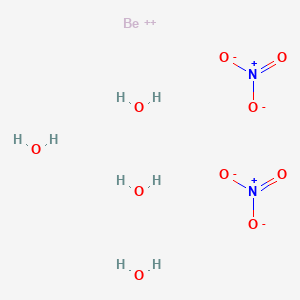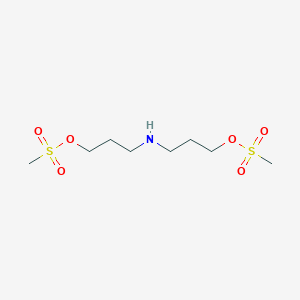
Improsulfan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Improsulfan is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonated derivative of the well-known anticancer drug, busulfan, and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Effectiveness in Cancer Research
Improsulfan has been shown to have significant antitumor activity. Studies have demonstrated its effectiveness against Yoshida sarcoma cells, with one study revealing that improsulfan, when used in sequential treatment with cyclophosphamide, increased the mean survival time of rats bearing Yoshida ascites sarcoma (Okumoto & Imamura, 1976). Another study highlighted its effectiveness on nitrogen mustard-resistant Yoshida sarcoma cells, showing that these cells were highly susceptible to improsulfan (Okumoto, Sugimoto, & Imamura, 1977).
Impact on DNA Synthesis in Cancer Cells
Improsulfan also affects DNA synthesis in cancer cells. A study on rat ascites hepatoma cells found that improsulfan inhibited ultraviolet light-induced unscheduled DNA synthesis more than semiconservative DNA synthesis (Okumoto & Imamura, 1977).
Eigenschaften
CAS-Nummer |
13425-98-4 |
|---|---|
Produktname |
Improsulfan |
Molekularformel |
C8H19NO6S2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
Andere CAS-Nummern |
13425-98-4 3458-22-8 |
Verwandte CAS-Nummern |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
Synonyme |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Kyselina wolframova [Czech]](/img/structure/B85289.png)

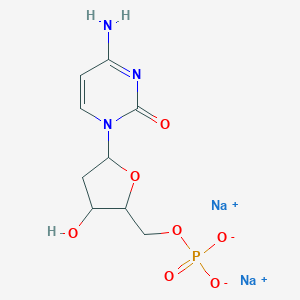

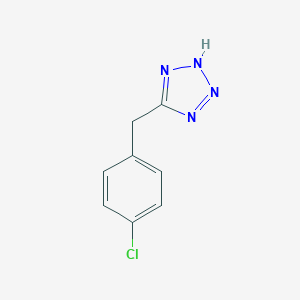
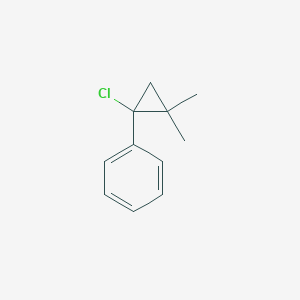
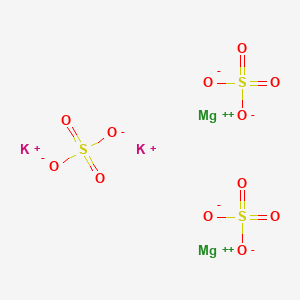
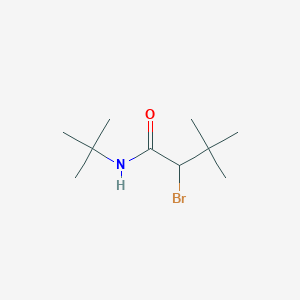

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
